4-((2-(2-Oxo-2-(p-tolylamino)acetyl)hydrazono)methyl)phenyl 4-methoxybenzoate
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Overview
Description
4-((2-(2-Oxo-2-(p-tolylamino)acetyl)hydrazono)methyl)phenyl 4-methoxybenzoate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes a hydrazone linkage and a methoxybenzoate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-(2-Oxo-2-(p-tolylamino)acetyl)hydrazono)methyl)phenyl 4-methoxybenzoate typically involves multiple steps. One common method includes the reaction of p-toluidine with ethyl oxalyl chloride to form an intermediate, which is then reacted with hydrazine hydrate to produce the hydrazone derivative. This intermediate is further reacted with 4-methoxybenzoyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-((2-(2-Oxo-2-(p-tolylamino)acetyl)hydrazono)methyl)phenyl 4-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoates.
Scientific Research Applications
4-((2-(2-Oxo-2-(p-tolylamino)acetyl)hydrazono)methyl)phenyl 4-methoxybenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-((2-(2-Oxo-2-(p-tolylamino)acetyl)hydrazono)methyl)phenyl 4-methoxybenzoate involves its interaction with specific molecular targets. The hydrazone linkage allows it to form stable complexes with metal ions, which can inhibit certain enzymatic activities. Additionally, the methoxybenzoate group can interact with cellular membranes, affecting their permeability and function .
Comparison with Similar Compounds
Similar Compounds
- 4-((2-(2-Oxo-2-(3-toluidino)acetyl)hydrazono)methyl)phenyl 4-methoxybenzoate
- 4-((2-(2-Oxo-2-(p-tolylamino)acetyl)hydrazono)methyl)phenyl 4-butoxybenzoate
- 4-((2-(2-Oxo-2-(p-tolylamino)acetyl)hydrazono)methyl)phenyl 4-propoxybenzoate
Uniqueness
4-((2-(2-Oxo-2-(p-tolylamino)acetyl)hydrazono)methyl)phenyl 4-methoxybenzoate is unique due to its specific hydrazone linkage and methoxybenzoate group, which confer distinct chemical and biological properties. Its ability to form stable complexes with metal ions and interact with cellular membranes sets it apart from other similar compounds .
Properties
CAS No. |
594852-91-2 |
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Molecular Formula |
C24H21N3O5 |
Molecular Weight |
431.4 g/mol |
IUPAC Name |
[4-[(E)-[[2-(4-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C24H21N3O5/c1-16-3-9-19(10-4-16)26-22(28)23(29)27-25-15-17-5-11-21(12-6-17)32-24(30)18-7-13-20(31-2)14-8-18/h3-15H,1-2H3,(H,26,28)(H,27,29)/b25-15+ |
InChI Key |
BSYPMPRKIORHOP-MFKUBSTISA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)OC |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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